![molecular formula C17H16ClFN2O B2622018 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2097915-68-7](/img/structure/B2622018.png)
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Beschreibung
Systematic Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide provides a precise description of its molecular architecture. Breaking down the nomenclature:
- 2-(2-chloro-6-fluorophenyl) : A benzene ring substituted with chlorine at position 2 and fluorine at position 6, attached to the alpha-carbon of the acetamide backbone.
- N-[(6-cyclopropylpyridin-3-yl)methyl] : A pyridine ring with a cyclopropyl group at position 6 and a methylene bridge (-CH$$_2$$-) at position 3, linked to the acetamide’s nitrogen.
The molecular formula, C$${17}$$H$${16}$$ClFN$$_2$$O , reflects the integration of a halogenated phenyl group, a pyridine heterocycle, and the acetamide functional group. Key structural features include:
- A planar aromatic system (phenyl and pyridine rings) facilitating π-π interactions with biological targets.
- Electron-withdrawing halogens (Cl, F) influencing electronic distribution and binding affinity.
- A cyclopropyl group enhancing steric bulk and metabolic resistance.
Table 1: Molecular Properties of this compound
Property | Value |
---|---|
Molecular Formula | C$${17}$$H$${16}$$ClFN$$_2$$O |
Molecular Weight | 334.78 g/mol |
Halogen Substituents | Chlorine, Fluorine |
Heterocyclic Component | Pyridine with cyclopropyl |
Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, the $$^1$$H-NMR spectrum would reveal distinct signals for the cyclopropyl group’s protons (δ 0.5–1.5 ppm), aromatic protons from the phenyl and pyridine rings (δ 7.0–8.5 ppm), and the acetamide’s methyl group (δ 2.1 ppm).
Historical Context of Acetamide Derivatives in Medicinal Chemistry
Acetamide derivatives have played a pivotal role in drug discovery since the mid-20th century. Early examples include chloracetamide herbicides and acetazolamide , a carbonic anhydrase inhibitor used for glaucoma and epilepsy. The structural flexibility of the acetamide backbone allows for tailored modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Notable milestones in acetamide-based drug development include:
- Anticancer Agents : Derivatives like N-(6-chloropyridin-3-yl)acetamide (PubChem CID 298467) inhibit farnesyltransferase, a critical enzyme in oncogenic Ras protein signaling.
- Antimicrobials : Halogenated acetamides exhibit broad-spectrum activity by disrupting bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Neurological Therapeutics : Recent analogs target neurotransmitter receptors, such as dopamine and serotonin transporters, for psychiatric disorders.
The incorporation of halogen atoms, particularly chlorine and fluorine, emerged as a strategy to enhance binding affinity and bioavailability. For example, fluorine’s high electronegativity improves membrane permeability, while chlorine’s lipophilicity augments target engagement.
Significance of Halogen-Substituted Aromatic Moieties in Bioactive Compounds
Halogenated aromatic systems are indispensable in modern drug design. In this compound, the 2-chloro-6-fluorophenyl group confers three advantages:
- Electron-Withdrawing Effects : Chlorine and fluorine withdraw electron density, polarizing the aromatic ring and strengthening interactions with electron-rich regions of biological targets.
- Metabolic Stability : Halogens resist oxidative metabolism, prolonging the compound’s half-life in vivo.
- Stereoelectronic Tuning : The ortho positioning of chlorine and fluorine creates a dipole moment that aligns with binding pockets in enzymes or receptors.
Table 2: Impact of Halogen Substituents on Pharmacokinetic Properties
Halogen | Electronegativity | Lipophilicity (LogP) | Common Biological Role |
---|---|---|---|
Fluorine | 3.98 | +0.14 | Enhances bioavailability |
Chlorine | 3.16 | +0.71 | Improves target binding affinity |
Comparative studies highlight that chloro-fluoro combinations, as seen in this compound, synergistically optimize solubility and potency. For instance, fluorination at position 6 of the phenyl ring mitigates the lipophilicity introduced by chlorine at position 2, balancing membrane permeability and aqueous solubility.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-2-1-3-15(19)13(14)8-17(22)21-10-11-4-7-16(20-9-11)12-5-6-12/h1-4,7,9,12H,5-6,8,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKUAHQUQXXMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-chloro-6-fluorophenylacetic acid: This can be achieved through the chlorination and fluorination of phenylacetic acid.
Synthesis of the cyclopropylpyridine derivative: This involves the cyclopropylation of pyridine, followed by functional group modifications to introduce the desired substituents.
Coupling reaction: The final step involves coupling the 2-chloro-6-fluorophenylacetic acid with the cyclopropylpyridine derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The primary application of this compound lies in its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
Data Summary:
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
Cytotoxicity | PC-3 | 5 | Induction of apoptosis |
Apoptosis Induction | HepG2 | - | Caspase-3 activation |
Mechanistic Insights
Studies have shown that treatment with this compound leads to S-phase cell cycle arrest and induces apoptosis through caspase-3 activation. This was evidenced by increased levels of active caspase-3 in treated HepG2 cells compared to controls.
In Vivo Efficacy
In animal models, particularly xenograft models derived from HepG2 and PC-3 cells, the compound demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle solutions.
Case Study 1: Liver Cancer Treatment
In a comparative study focused on liver cancer treatments, this compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Structural Optimization
A study involving various thiophene derivatives indicated that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance therapeutic effectiveness, making it a candidate for further development in targeted cancer therapies.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
This section compares the target compound with three structurally analogous acetamides, focusing on molecular features, physicochemical properties, and functional implications.
Structural Comparisons
Key Observations :
- The target compound incorporates a cyclopropyl group on the pyridine ring, enhancing steric bulk and lipophilicity compared to the simpler pyridinyl analog in .
- The patent compound replaces the pyridine with a benzothiazole scaffold, introducing sulfur and trifluoromethyl groups, which may improve metabolic stability or binding affinity .
Physicochemical Properties
- Solubility : The benzothiazole-based patent compound may exhibit lower aqueous solubility due to its aromatic heterocycle and CF₃ group .
- Molecular Weight : The target compound (337.80 g/mol) exceeds the typical threshold for CNS penetration (~500 g/mol), whereas the pyridinyl analog (264.68 g/mol) may have better bioavailability .
Pharmacological Implications
- Target Compound : The cyclopropyl group could modulate selectivity for enzymes or receptors sensitive to steric effects (e.g., kinases or GPCRs).
- Pyridinyl Analog (ChemBK) : Simpler structure may favor rapid metabolism, limiting its utility in prolonged therapies .
Biologische Aktivität
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, highlighting its antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C17H16ClFN2O
- Molecular Weight : 318.8 g/mol
- CAS Number : 2097915-68-7
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 6-cyclopropylpyridin-3-ylmethyl amine in the presence of a suitable base. The reaction conditions are optimized to yield high purity and yield of the desired product.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various chloroacetamide derivatives for their antibacterial and antifungal activities against multiple strains of bacteria and fungi.
Table 1: Antibacterial Activity of Chloroacetamides
Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
---|---|---|---|
CA | 7 | 16 | No zone |
PCA | 26 | 23 | 25 |
CMTA | 30 | 35 | 36 |
C-3-CPA | 27 | 29 | 30 |
C-2-CPA | 30 | 30 | 36 |
Table 2: Antifungal Activity of Chloroacetamides
Sample Code | Candida sp. (mm) |
---|---|
CA | No zone |
PCA | 14 |
CMTA | 11 |
C-3-CPA | 23 |
C-2-CPA | 21 |
The antibacterial activity was assessed using agar diffusion techniques, revealing that several derivatives exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth. The presence of halogen substituents, such as chlorine and fluorine, enhances the lipophilicity and bioactivity of these compounds, facilitating their interaction with microbial membranes.
Case Studies
Recent studies have explored the pharmacological profiles of related compounds in clinical settings. For instance, certain derivatives have been investigated for their potential use in treating infections caused by resistant bacterial strains, demonstrating efficacy comparable to established antibiotics .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.